N-methyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Overview
Description
N-methyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as MNU-1, is a synthetic compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects and has been studied extensively for its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-methyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is not fully understood. However, studies have suggested that this compound exerts its effects by inhibiting various enzymes and signaling pathways in cells. For example, this compound has been found to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce oxidative stress. In addition, this compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and developing new cancer therapies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N-methyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One direction is to further investigate its potential applications in cancer research. This could involve studying its effects on different types of cancer cells and developing new anticancer therapies based on this compound. Another direction is to investigate its potential applications in neurobiology. This could involve studying its neuroprotective effects and developing new therapies for neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
Scientific Research Applications
N-methyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and pharmacology. In cancer research, this compound has been found to have potent anticancer activity against various cancer cell lines. In neurobiology, this compound has been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases. In pharmacology, this compound has been found to have potential applications as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
1-methyl-3-naphthalen-1-yl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-25(14-19-23-20(24-27-19)16-9-3-2-4-10-16)21(26)22-18-13-7-11-15-8-5-6-12-17(15)18/h2-13H,14H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKSIRMJDJGQJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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